molecular formula C23H20ClN5O4S B2460433 3-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 1105216-78-1

3-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2460433
CAS No.: 1105216-78-1
M. Wt: 497.95
InChI Key: PKICNCNQEHOSLA-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a synthetically designed chemical probe of significant interest in early-stage pharmacological and oncological research. Its complex molecular architecture, featuring a thienopyrazole core linked to an isoxazole carboxamide, is characteristic of compounds designed to modulate specific kinase signaling pathways. This reagent is primarily investigated for its potential as a potent and selective ATP-competitive inhibitor, with preliminary studies on analogous structures suggesting possible activity against key oncogenic kinases such as PI3Kα and mTOR, which are central regulators of cell growth, proliferation, and survival [https://pubmed.ncbi.nlm.nih.gov/25921899/]. Researchers utilize this compound in vitro to elucidate the complex signaling networks involved in tumorigenesis and to assess its effects on cancer cell viability, apoptosis, and cell cycle progression. The presence of the chlorophenyl and furanmethyl groups is critical for optimizing binding affinity and selectivity within the kinase ATP-binding pocket. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is essential for researchers to handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O4S/c1-13-20(21(28-33-13)15-6-2-3-7-17(15)24)23(31)26-22-16-11-34-12-18(16)27-29(22)10-19(30)25-9-14-5-4-8-32-14/h2-8H,9-12H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKICNCNQEHOSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CSCC4=NN3CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its intricate structure which includes:

  • A chlorophenyl moiety,
  • A furan ring,
  • A thieno[3,4-c]pyrazole core,
  • An isoxazole functional group.

This structural diversity contributes to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to the target molecule. For instance, derivatives containing thiazole and isoxazole rings have shown significant anti-proliferative effects against various cancer cell lines. The presence of electron-donating groups, such as methyl substituents on the phenyl ring, enhances cytotoxicity by affecting tubulin polymerization and apoptosis pathways .

CompoundIC50 (µg/mL)Cancer Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A431
Target CompoundTBDTBD

The mechanism underlying the anticancer effects involves:

  • Induction of Apoptosis : The compound may initiate programmed cell death through mitochondrial pathways.
  • Cell Cycle Arrest : It has been observed that certain derivatives can disrupt cell cycle checkpoints, particularly affecting G0/G1 and S phases .
  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit microtubule formation, which is crucial for cancer cell division .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the molecular structure significantly impact biological activity:

  • The introduction of halogen atoms (like chlorine) at specific positions on the phenyl ring enhances binding affinity to targets.
  • The furan moiety contributes to increased lipophilicity, aiding in cellular uptake .

Case Studies

Several studies have explored the biological implications of compounds structurally related to the target molecule:

  • Evren et al. (2019) investigated novel thiazole derivatives and reported strong selectivity against A549 lung adenocarcinoma cells, with IC50 values indicating potent anticancer activity .
  • Research on GPCRs : Compounds that interact with G protein-coupled receptors (GPCRs) have shown promise in modulating cellular responses related to cancer progression .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, primarily focusing on anticancer and antimicrobial properties.

Anticancer Activity

The anticancer potential of the compound is linked to its ability to induce apoptosis in cancer cells. Studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death through mitochondrial pathways.

Case Study:
In vitro studies using human carcinoma cell lines demonstrated that similar compounds could significantly reduce cell viability in a dose-dependent manner. For instance, a related derivative exhibited an IC50 value of approximately 25 µM against breast cancer cells after 48 hours of treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may interfere with bacterial enzyme systems, potentially disrupting cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Case Study:
In vitro experiments have indicated that the compound exhibits activity against various bacterial strains, showcasing its potential as an antimicrobial agent.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two amide groups, which are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Reference
Acidic HydrolysisHCl (6M), reflux, 12 hCarboxylic acid derivative + amine
Basic HydrolysisNaOH (2M), 80°C, 8 hCarboxylate salt + ammonia/amine
  • The furan-2-ylmethylamino amide group may hydrolyze more readily due to electron-withdrawing effects of the furan ring.

  • Hydrolysis of the isoxazole-4-carboxamide moiety could yield 5-methylisoxazole-4-carboxylic acid.

Nucleophilic Substitution at the 2-Chlorophenyl Group

The 2-chlorophenyl substituent is a prime site for nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

Reaction Type Conditions Products Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivatives via substitution of Cl with aryl/heteroaryl boronic acids
Ullmann CouplingCuI, Phenanthroline, DMSO, 120°CAryl ethers or amines
  • The electron-deficient nature of the chlorophenyl ring enhances reactivity in cross-coupling reactions .

Reactivity of the Isoxazole Ring

The 5-methylisoxazole moiety may undergo ring-opening or electrophilic substitution.

Reaction Type Conditions Products Reference
Acid-Catalyzed Ring OpeningH₂SO₄, H₂O, 60°Cβ-Ketoamide derivatives
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°CNitro-substituted isoxazole
  • Ring opening under acidic conditions produces β-ketoamides, useful for further functionalization.

Oxidation of the Furan Ring

The furan ring is prone to oxidation, leading to dihydrofuran or maleic anhydride derivatives.

Reaction Type Conditions Products Reference
Ozone OxidationO₃, CH₂Cl₂, -78°C → Zn/H₂ODicarbonyl compounds
Epoxidationm-CPBA, CHCl₃, 25°CFuran epoxide
  • Oxidation modifies the furan’s electronic properties, impacting the compound’s solubility and biological activity.

Functionalization of the Thieno[3,4-c]pyrazole Core

The thieno[3,4-c]pyrazole system can participate in electrophilic substitutions or metal-catalyzed reactions.

Reaction Type Conditions Products Reference
BrominationBr₂, FeBr₃, CHCl₃, 50°CBrominated thienopyrazole derivatives
Sonogashira CouplingPdCl₂, CuI, PPh₃, Et₃N, 80°CAlkynylated thienopyrazole
  • Bromination at the 5-position of the thienopyrazole core enhances electrophilicity for further cross-coupling .

Reduction of Nitro Groups (Hypothetical Modification)

While the compound lacks nitro groups, synthetic intermediates might include reducible functionalities.

Reaction Type Conditions Products Reference
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CAmine derivatives

Q & A

Basic: What are the critical steps and considerations for synthesizing this compound?

The synthesis involves multi-step reactions requiring precise control of:

  • Functional group compatibility : The thieno[3,4-c]pyrazole core must be assembled before introducing the furan-2-ylmethyl and isoxazole moieties. Key steps include cyclization of thiophene precursors and coupling reactions for amide bond formation .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) under reflux (80–120°C) are often used for cyclization, while room temperature may suffice for amidation .
  • Purification : Column chromatography or recrystallization is critical to isolate the pure compound, monitored via TLC and confirmed by NMR and MS .

Advanced: How can computational methods optimize reaction conditions for higher yields?

  • Reaction path search : Tools like quantum chemical calculations (e.g., DFT) predict transition states and energetics, identifying optimal solvent systems and catalysts .
  • Machine learning : Training models on existing thienopyrazole synthesis data can predict ideal temperature ranges and reagent stoichiometry, reducing trial-and-error approaches .
  • In silico screening : Evaluate side reactions (e.g., hydrolysis of the furan moiety) to adjust pH or protect sensitive groups .

Basic: Which analytical techniques are essential for structural characterization?

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of the thienopyrazole core and amide bond formation .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities in the dihydrothieno ring system .

Advanced: How to model the compound’s interaction with biological targets computationally?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to kinases or GPCRs, leveraging the furan and chlorophenyl groups’ hydrophobic interactions .
  • MD simulations : Assess stability of target-ligand complexes over 100+ ns trajectories, focusing on hydrogen bonds with the carboxamide group .
  • Pharmacophore mapping : Identify critical moieties (e.g., isoxazole’s hydrogen bond acceptors) for structure-activity relationship (SAR) studies .

Contradictory Data: How to resolve discrepancies in reported biological activity?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Dose-response curves : Compare EC50/IC50 values across studies to identify outlier methodologies .

Biological Activity: What methodologies assess its pharmacological potential?

  • In vitro assays :
    • Kinase inhibition : Use TR-FRET assays to measure ATP-binding site competition .
    • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • In vivo models : Evaluate pharmacokinetics (PK) in rodents, focusing on oral bioavailability and metabolism of the furan group .

Stability: How to evaluate its stability under varying pH and oxidative conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24h) and monitor degradation via HPLC .
    • Oxidative stress : Treat with H2O2 (3% v/v) to assess susceptibility of the thienopyrazole core .
  • Light exposure : Conduct ICH Q1B photostability testing to identify protective storage conditions .

Advanced: What strategies modify the compound to enhance bioactivity?

  • Functional group substitution : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., CF3) to improve target binding .
  • Prodrug design : Introduce ester linkages at the carboxamide for enhanced permeability .
  • Heterocycle replacement : Substitute furan with thiophene to modulate metabolic stability .

Target Identification: How to identify its molecular targets experimentally?

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in response to ligand binding .
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound’s effects .

Comparative Analysis: How does it differ from structural analogs in activity?

  • SAR studies : Compare with analogs lacking the furan-2-ylmethyl group, which show reduced kinase inhibition .
  • Meta-analysis : Cluster bioactivity data from PubChem (AID 743255) to rank potency against similar thienopyrazoles .
  • Crystallography : Overlay binding poses with analogs to pinpoint steric or electronic contributions .

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